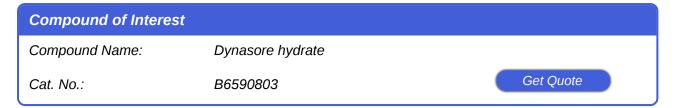


Application Notes and Protocols for Dynasore Hydrate in HeLa Cells

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Dynasore hydrate**, a potent inhibitor of dynamin, for studying endocytosis and related cellular processes in HeLa cells. Detailed protocols and quantitative data are presented to facilitate experimental design and execution.

Introduction

Dynasore hydrate is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1][2][3] [4] By inhibiting dynamin, Dynasore rapidly and reversibly blocks the fission of clathrin-coated pits from the plasma membrane, thereby arresting clathrin-mediated endocytosis.[1][2][5] This property makes it an invaluable tool for investigating a wide range of cellular events that depend on endocytic pathways, including nutrient uptake, receptor signaling, and viral entry.

Mechanism of Action

Dynasore targets the GTPase domain of dynamin, preventing the conformational changes required for the scission of newly formed vesicles from the parent membrane. This leads to an accumulation of "U-shaped" and "O-shaped" clathrin-coated pit intermediates at the cell surface.[1] Its effects are rapid, occurring within seconds to minutes of application, and can be reversed upon washout.[2][3][5]



Data Summary: Efficacy of Dynasore Hydrate in HeLa Cells

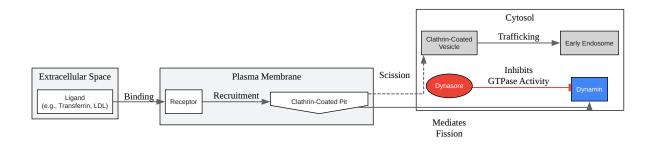
The following table summarizes the key quantitative parameters for the use of **Dynasore hydrate** in HeLa cells based on published literature.

Parameter	Value	Cell Type	Assay	Reference
IC50 (Transferrin Uptake)	~15 μM	HeLa	Inhibition of fluorescently-tagged transferrin uptake	[1][2]
Effective Concentration	80 μΜ	HeLa	Strong inhibition of transferrin and LDL uptake	[1][6][7]
Effective Concentration	100 μΜ	HeLa	Inhibition of endocytosis	[5]
Pre-incubation Time	30 - 40 minutes	HeLa	Standard pre- treatment time before assessing endocytosis	[2][8]
Solvent	DMSO	N/A	Recommended solvent for stock solution preparation	[1][9]

Signaling Pathway Affected by Dynasore

Dynasore primarily impacts the clathrin-mediated endocytosis pathway by inhibiting the function of dynamin.





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Caption: Mechanism of Dynasore action on clathrin-mediated endocytosis.

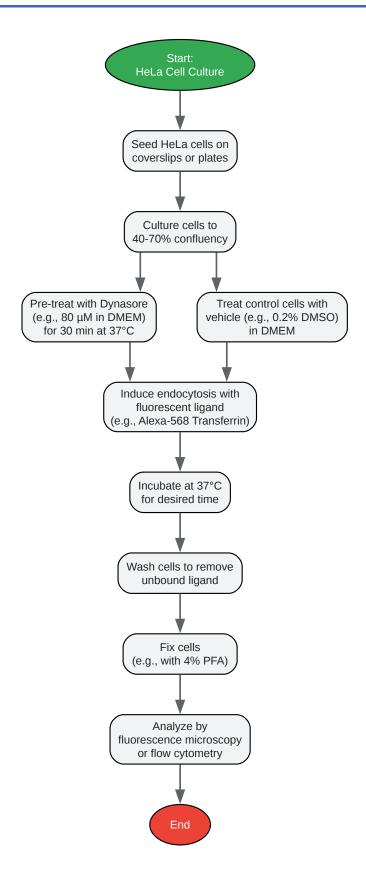
Experimental Protocols Preparation of Dynasore Hydrate Stock Solution

- Reconstitution: Dynasore hydrate is typically supplied as a lyophilized powder.[9] To prepare a stock solution, reconstitute the powder in sterile DMSO. For example, to create a 15 mM stock, dissolve 5 mg of Dynasore hydrate (MW: 322.31 g/mol) in 1.03 mL of DMSO.
 [9]
- Storage: Store the stock solution at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[9] The solution is stable for at least one month when stored properly.[9]

General Workflow for Inhibiting Endocytosis in HeLa Cells

The following diagram outlines a typical experimental workflow for studying the effects of Dynasore on endocytosis in HeLa cells.





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Caption: General experimental workflow for Dynasore treatment in HeLa cells.



Detailed Protocol: Inhibition of Transferrin Uptake in HeLa Cells

This protocol is adapted from established methods for assessing clathrin-mediated endocytosis.[2]

Materials:

- HeLa cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- Serum-free medium (DMEM)
- Dynasore hydrate stock solution (e.g., 15 mM in DMSO)
- Vehicle control (sterile DMSO)
- Fluorescently-labeled transferrin (e.g., Alexa Fluor 568-conjugated transferrin)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Mounting medium with DAPI
- Glass coverslips and microscope slides
- Fluorescence microscope

Procedure:

- Cell Seeding: Seed HeLa cells on sterile glass coverslips in a 24-well plate at a density that will result in 40-70% confluency on the day of the experiment. Denser cultures may be more resistant to Dynasore's effects.[2]
- Cell Starvation (Optional but Recommended): On the day of the experiment, gently wash the cells with warm PBS and incubate in serum-free DMEM for 30-60 minutes at 37°C to starve



the cells and increase the surface expression of transferrin receptors.

Pre-treatment:

- Prepare the working solution of **Dynasore hydrate** by diluting the stock solution in serumfree DMEM to the desired final concentration (e.g., 80 μM).
- Prepare a vehicle control solution with the same final concentration of DMSO (e.g., 0.2%).
- Remove the starvation medium and add the Dynasore working solution or the vehicle control to the respective wells.
- Incubate the cells for 30 minutes at 37°C.[2]

Transferrin Uptake:

- During the last 10-15 minutes of the pre-treatment, prepare the fluorescently-labeled transferrin solution in serum-free DMEM at the desired concentration (e.g., 5 μg/mL).
- Without washing out the Dynasore or vehicle, add the transferrin solution to each well.
- Incubate for 15-30 minutes at 37°C to allow for internalization.

Washing and Fixation:

- To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS to remove unbound transferrin.
- Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.

Staining and Mounting:

- Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
- Imaging and Analysis:



- Visualize the cells using a fluorescence microscope.
- Capture images of both the control and Dynasore-treated cells. In control cells, transferrin should be internalized and appear as punctate structures within the cytoplasm. In Dynasore-treated cells, transferrin fluorescence should be primarily localized to the cell surface, with a significant reduction in intracellular puncta.
- Quantify the fluorescence intensity per cell to determine the percentage of inhibition.

Important Considerations

- Cell Density: As noted, cell confluency can impact the efficacy of Dynasore. It is recommended to maintain a consistent cell density between experiments.
- Cytotoxicity: While generally used for short-term treatments, prolonged exposure to high
 concentrations of Dynasore may lead to off-target effects or cytotoxicity. It is advisable to
 perform a cytotoxicity assay (e.g., MTT or LDH assay) if longer incubation times are
 required.
- Reversibility: The inhibitory effects of Dynasore are reversible upon washout.[2][3][5] To study the recovery of endocytosis, cells can be washed with fresh medium after Dynasore treatment and incubated for various time points before assessing endocytic activity.
- Specificity: Dynasore inhibits all dynamin isoforms, including the mitochondrial dynamin Drp1.[1][3][4] This can affect mitochondrial dynamics, a factor to consider when interpreting results from long-term experiments.

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